4-(4-Chloro-3-(trifluoromethyl)phenoxy)benzaldehyde
Overview
Description
4-(4-Chloro-3-(trifluoromethyl)phenoxy)benzaldehyde is a chemical compound with the molecular formula C14H8ClF3O2 and a molecular weight of 300.66 . It is used in research and has been used in the synthesis of various derivatives .
Synthesis Analysis
A series of 4-[4–chloro-3-(trifluoromethyl)-phenyl]-4-piperidinol (TFMP) derivatives were synthesized and characterized by physical and spectral methods (HR-EIMS, HR-FABMS, 1H-NMR, 13C-NMR, UV, and FT-IR) . Another synthesis method for producing 3-[2-chloro-4-(trifluoromethyl)phenoxy]phenol was reported, which required a high temperature (130 °C) and an inert atmosphere for a 24-hour reaction time .Molecular Structure Analysis
The molecular structure of this compound can be represented by the SMILES string O=CC1=CC=C(OC2=CC=C(Cl)C(C(F)(F)F)=C2)C=C1 .Scientific Research Applications
Advanced Oxidation Processes (AOPs) in Environmental Remediation
4-(4-Chloro-3-(trifluoromethyl)phenoxy)benzaldehyde may play a role in advanced oxidation processes (AOPs), a prominent area of study for environmental remediation. AOPs are utilized for treating recalcitrant compounds in wastewater, with particular focus on enhancing the degradation efficiency of various organic pollutants. The use of redox mediators in conjunction with enzymes has shown potential in improving the degradation of these stubborn compounds, potentially including derivatives of this compound (Husain & Husain, 2007).
Role in Herbicide Sorption and Environmental Behavior
Research indicates that phenoxy herbicides, which could include derivatives or related compounds of this compound, demonstrate significant environmental mobility and impact. Studies on the sorption behavior of these compounds in soil and their interaction with organic matter and minerals help in understanding their environmental fate. This knowledge is crucial for assessing the environmental risk and designing remediation strategies for areas contaminated by such compounds (Werner et al., 2012).
Implications in Environmental Toxicology
Investigations into the environmental fate and toxicological effects of similar phenolic compounds, like benzophenone-3, provide insight into the potential environmental and health implications of this compound. Understanding the occurrence, toxicity, and degradation pathways of these compounds in environmental matrices is crucial for assessing their ecological impact and human health risks (Kim & Choi, 2014).
Potential in Polymer Chemistry
The role of various aldehydes, including benzaldehydes, in polymerization processes has been a subject of research. Insights into the polymerization mechanisms, thermodynamics, and the potential applications of the resulting polymers contribute to the advancement of material science and could offer new applications for this compound in the field of polymer chemistry (Kubisa et al., 1980).
Mechanism of Action
Target of Action
It is known that similar compounds have been used in the synthesis of analgesics , indicating potential interaction with pain receptors or related biochemical pathways.
Mode of Action
It’s worth noting that similar compounds have shown to have analgesic effects . These compounds may interact with pain receptors or related biochemical pathways, leading to a reduction in the perception of pain.
Biochemical Pathways
Given the analgesic potential of similar compounds , it can be inferred that this compound may influence pathways related to pain perception and response.
Result of Action
Similar compounds have shown potent analgesic efficacy , indicating that this compound may have similar effects.
Biochemical Analysis
Biochemical Properties
4-(4-Chloro-3-(trifluoromethyl)phenoxy)benzaldehyde plays a crucial role in biochemical reactions due to its ability to interact with various enzymes, proteins, and other biomolecules. This compound has been shown to interact with opioid receptors, particularly the μ-opioid receptor, which is involved in pain modulation . The interaction with these receptors suggests that this compound may have potential analgesic properties. Additionally, the compound’s structure allows it to participate in redox reactions, influencing the activity of enzymes involved in oxidative stress responses.
Cellular Effects
The effects of this compound on various cell types and cellular processes are profound. This compound has been observed to influence cell signaling pathways, particularly those related to pain and inflammation . It modulates the expression of genes involved in these pathways, thereby affecting cellular metabolism and function. For instance, in neuronal cells, this compound can alter the release of neurotransmitters, impacting pain perception and response.
Molecular Mechanism
At the molecular level, this compound exerts its effects through specific binding interactions with biomolecules. The compound binds to the active sites of enzymes, either inhibiting or activating their function . For example, its interaction with opioid receptors involves binding to the receptor’s active site, leading to changes in receptor conformation and subsequent signal transduction. This binding can result in the inhibition of pain signals, highlighting its potential as an analgesic agent.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been studied over various time frames. The compound exhibits stability under standard laboratory conditions, with minimal degradation observed over time . Long-term studies have shown that the compound maintains its biochemical activity, with consistent effects on cellular function observed in both in vitro and in vivo studies. These findings suggest that this compound is a stable and reliable compound for biochemical research.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. Studies have demonstrated that low to moderate doses of the compound produce significant analgesic effects without adverse side effects . At higher doses, the compound can exhibit toxic effects, including respiratory depression and gastrointestinal disturbances. These findings highlight the importance of dosage optimization in the therapeutic application of this compound.
Metabolic Pathways
This compound is involved in several metabolic pathways, primarily those related to its redox activity and interaction with opioid receptors . The compound is metabolized by enzymes such as cytochrome P450, which facilitate its conversion into various metabolites. These metabolic processes can influence the compound’s efficacy and duration of action, as well as its potential side effects.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins . The compound is efficiently taken up by cells and distributed to various cellular compartments, including the cytoplasm and nucleus. This distribution pattern is crucial for its biochemical activity, as it allows the compound to interact with target biomolecules in different cellular locations.
Subcellular Localization
The subcellular localization of this compound is primarily in the cytoplasm and nucleus . The compound’s localization is influenced by targeting signals and post-translational modifications that direct it to specific cellular compartments. This localization is essential for its function, as it enables the compound to modulate gene expression and enzyme activity in these compartments.
Properties
IUPAC Name |
4-[4-chloro-3-(trifluoromethyl)phenoxy]benzaldehyde | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H8ClF3O2/c15-13-6-5-11(7-12(13)14(16,17)18)20-10-3-1-9(8-19)2-4-10/h1-8H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PRYWVXRFNZLRKO-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C=O)OC2=CC(=C(C=C2)Cl)C(F)(F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H8ClF3O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
300.66 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods I
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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